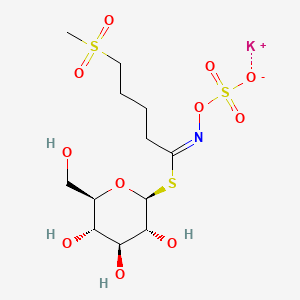
Glucoerysolin potassium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucoerysolin potassium salt is a sulfur-rich, anionic secondary metabolite found primarily in the plant order Brassicales. It is a type of glucosinolate, which are compounds known for their role in plant defense mechanisms and potential health benefits. This compound is characterized by its unique structure, which includes a glucopyranose unit connected to a sulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of glucoerysolin potassium salt typically involves the isolation of glucosinolates from plant sources. The process includes the extraction of glucosinolates using solvents, followed by purification through ion-exchange chromatography. The elution from the ion-exchange resin with potassium sulfate results in the formation of potassium salts, which are then crystallized to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification methods but on a larger scale. The process involves the use of advanced chromatography techniques and high-performance liquid chromatography (HPLC) to ensure high purity levels. The final product is often subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
Glucoerysolin potassium salt undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: The glucopyranose unit can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted glucopyranose derivatives.
Scientific Research Applications
Glucoerysolin potassium salt has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various sulfur-containing compounds.
Biology: Studied for its role in plant defense mechanisms and its potential as a natural pesticide.
Medicine: Investigated for its potential anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Used in the development of natural pesticides and herbicides.
Mechanism of Action
The mechanism of action of glucoerysolin potassium salt involves its hydrolysis by the enzyme myrosinase, which releases bioactive compounds such as isothiocyanates. These bioactive compounds interact with various molecular targets and pathways, including the induction of phase II detoxification enzymes and the inhibition of histone deacetylase, leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- Butylglucosinolate
- 4-Methylsulfonylbutyl glucosinolate
- Sinigrin
Uniqueness
Glucoerysolin potassium salt is unique due to its specific structure, which includes a sulfonyl group that imparts distinct chemical properties. Compared to other glucosinolates, it has a higher potential for inducing phase II detoxification enzymes, making it a promising candidate for anticancer research .
Properties
CAS No. |
22149-26-4 |
|---|---|
Molecular Formula |
C12H22KNO11S3 |
Molecular Weight |
491.6 g/mol |
IUPAC Name |
potassium;[(E)-[5-methylsulfonyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpentylidene]amino] sulfate |
InChI |
InChI=1S/C12H23NO11S3.K/c1-26(18,19)5-3-2-4-8(13-24-27(20,21)22)25-12-11(17)10(16)9(15)7(6-14)23-12;/h7,9-12,14-17H,2-6H2,1H3,(H,20,21,22);/q;+1/p-1/b13-8+;/t7-,9-,10+,11-,12+;/m1./s1 |
InChI Key |
MRWGDPZZBCERIT-DHPXDJSUSA-M |
Isomeric SMILES |
CS(=O)(=O)CCCC/C(=N\OS(=O)(=O)[O-])/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O.[K+] |
Canonical SMILES |
CS(=O)(=O)CCCCC(=NOS(=O)(=O)[O-])SC1C(C(C(C(O1)CO)O)O)O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-(9-(4'-Carboxy-[1,1'-biphenyl]-4-yl)-9H-carbazole-3,6-diyl)dibenzoic acid](/img/structure/B13741839.png)
![Copper, [[N,N'-1,2-ethanediylbis[glycinato-kappaN,kappaO]](2-)]-](/img/structure/B13741842.png)
![5-[4-(3,5-dicarboxyphenyl)-3-fluorophenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13741846.png)




![(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid](/img/structure/B13741869.png)


![sodium;1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-4-yl]-4-aminopyrimidin-2-one;dihydrate](/img/structure/B13741905.png)



